![molecular formula C12H12FNO B1324208 6-(4-Fluorophenyl)-6-oxohexanenitrile CAS No. 898767-09-4](/img/structure/B1324208.png)
6-(4-Fluorophenyl)-6-oxohexanenitrile
Overview
Description
6-(4-Fluorophenyl)-6-oxohexanenitrile, also known as 4-fluoro-6-oxohexanenitrile (FOHN), is a synthetic compound that has recently been developed to be used in a variety of scientific research applications. It is a versatile compound with a wide range of potential applications, ranging from biochemical and physiological effects to laboratory experiments.
Scientific Research Applications
1. Spectral Behavior and Photophysical Parameters
6-(4-Fluorophenyl)-6-oxohexanenitrile exhibits distinct spectral behavior in various media. A study focused on its electronic absorption and emission characteristics in different solvents, investigating the shift in emission spectrum with changing solvent polarity. This shift indicates a significant change in the dipole moment upon excitation due to intramolecular charge transfer in the excited state. The fluorescence quantum yield varies significantly with solvent properties, attributed to solvatokinetic effects. This compound demonstrates potential applications in organic photoemitting diodes, highlighted by its strong yellow emission in crystalline form (Pannipara et al., 2015).
2. Crystal Structure and Chemical Reactivity
The crystal structure of compounds related to 6-(4-Fluorophenyl)-6-oxohexanenitrile has been studied, providing insights into their molecular conformation and interactions. Such analyses are crucial for understanding the chemical reactivity and potential applications of these compounds. The molecular structure and reactivity have been explored through X-ray crystallography and theoretical calculations, including vibrational and NMR analyses. These studies help in understanding the molecule's behavior in various chemical reactions and its potential utility in scientific applications (Brahmachari et al., 2015).
3. Kinetics and Mechanism of Thermolysis
Research has been conducted on the kinetics and mechanism of thermolysis of fluorine-substituted 1,2,4-trioxanes, which are structurally related to 6-(4-Fluorophenyl)-6-oxohexanenitrile. These studies are crucial for understanding the thermal stability and decomposition pathways of such compounds. Insights into these aspects are fundamental for their potential application in material science and chemical engineering (Cafferata et al., 2002).
4. Applications in Fluorescence Spectroscopy
The fluorescence properties of related compounds have been extensively studied, suggesting potential applications in fluorescence spectroscopy and imaging. These studies explore the emission properties and the influence of various substituents on fluorescence behavior. Such research is vital for developing new fluorescent probes and materials for scientific and technological applications (Sonoda et al., 2007)
properties
IUPAC Name |
6-(4-fluorophenyl)-6-oxohexanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-7-5-10(6-8-11)12(15)4-2-1-3-9-14/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXFZAQIDKAOBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCCCC#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642213 | |
Record name | 6-(4-Fluorophenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)-6-oxohexanenitrile | |
CAS RN |
898767-09-4 | |
Record name | 4-Fluoro-ε-oxobenzenehexanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898767-09-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-(4-Fluorophenyl)-6-oxohexanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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